molecular formula C14H20N7NaO10P2+ B13405876 CID 169488340

CID 169488340

Cat. No.: B13405876
M. Wt: 531.29 g/mol
InChI Key: YUTXTFZMYIGWNJ-HCKRCJGQSA-O
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Description

The compound with the identifier “CID 169488340” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)

Chemical Reactions Analysis

CID 169488340 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 169488340 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving biochemical pathways and molecular interactions.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action for CID 169488340 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

CID 169488340 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this compound.

Properties

Molecular Formula

C14H20N7NaO10P2+

Molecular Weight

531.29 g/mol

InChI

InChI=1S/C14H19N7O10P2.Na/c1-19-6-21(11-8(19)12(24)18-14(15)17-11)13-10(23)9(22)7(30-13)4-29-33(27,28)31-32(25,26)20-3-2-16-5-20;/h2-3,5-10,13,22-23H,4H2,1H3,(H3-,15,18,24,25,26,27,28);/p+1/t7-,8?,9-,10-,13-;/m1./s1

InChI Key

YUTXTFZMYIGWNJ-HCKRCJGQSA-O

Isomeric SMILES

C[N+]1=CN(C2=NC(=NC(=O)C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na]

Canonical SMILES

C[N+]1=CN(C2=NC(=NC(=O)C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na]

Origin of Product

United States

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